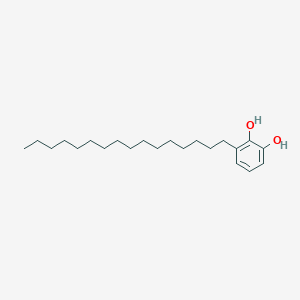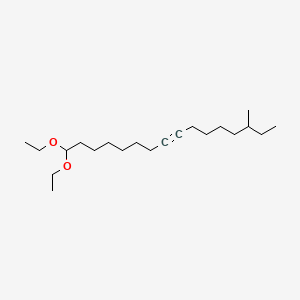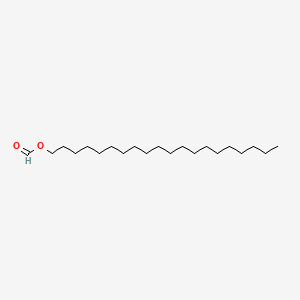![molecular formula C7H13BrMgSi B14480096 Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- CAS No. 67781-10-6](/img/structure/B14480096.png)
Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- is an organometallic compound that features a magnesium atom bonded to a bromo[4-(trimethylsilyl)-3-butynyl] group. This compound is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds. The presence of the trimethylsilyl group imparts unique properties to the compound, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- can be synthesized through the reaction of 4-(trimethylsilyl)-3-butynyl bromide with magnesium in an anhydrous ether solvent. The reaction typically proceeds as follows:
- Dissolve magnesium turnings in anhydrous ether.
- Add 4-(trimethylsilyl)-3-butynyl bromide dropwise to the magnesium suspension.
- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.
The reaction conditions require careful control of temperature and exclusion of moisture to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The reaction is typically carried out in large reactors equipped with temperature and pressure control systems.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in substitution reactions with halides.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common electrophiles that react with this Grignard reagent.
Halides: Alkyl and aryl halides can undergo substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Alkanes and Alkenes: Result from substitution and coupling reactions.
Scientific Research Applications
Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Acts as a reagent in catalytic processes for the production of fine chemicals.
Mechanism of Action
The mechanism of action of magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The trimethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound. The molecular targets include carbonyl groups, halides, and other electrophilic species, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-
- Trimethylsilylethynylmagnesium bromide
- Other Grignard Reagents : Such as phenylmagnesium bromide, methylmagnesium bromide.
Uniqueness
Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and selectivity. This makes it particularly useful in reactions where steric hindrance and protection of functional groups are crucial.
Properties
CAS No. |
67781-10-6 |
|---|---|
Molecular Formula |
C7H13BrMgSi |
Molecular Weight |
229.47 g/mol |
IUPAC Name |
magnesium;but-1-ynyl(trimethyl)silane;bromide |
InChI |
InChI=1S/C7H13Si.BrH.Mg/c1-5-6-7-8(2,3)4;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
BXKGPXPXDVZLCO-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)C#CC[CH2-].[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)







